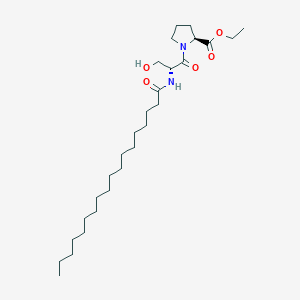

N-Stearoyl-seryl-proline ethyl ester

Description

Structure

2D Structure

Properties

CAS No. |

131476-72-7 |

|---|---|

Molecular Formula |

C28H52N2O5 |

Molecular Weight |

496.7 g/mol |

IUPAC Name |

ethyl (2S)-1-[(2R)-3-hydroxy-2-(octadecanoylamino)propanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C28H52N2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(32)29-24(23-31)27(33)30-22-19-20-25(30)28(34)35-4-2/h24-25,31H,3-23H2,1-2H3,(H,29,32)/t24-,25+/m1/s1 |

InChI Key |

FMBHIUOTBZTPCY-RPBOFIJWSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N1CCC[C@H]1C(=O)OCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |

Other CAS No. |

131476-72-7 |

Synonyms |

N-stearoyl-Ser-Pro-OEt N-stearoyl-seryl-proline ethyl ester N-stearoyl-seryl-proline ethyl ester, L-Ser,L-Pro-isome |

Origin of Product |

United States |

Foundational & Exploratory

N-Stearoyl-seryl-proline Ethyl Ester: A Technical Guide to its Inferred Mechanism of Action in Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid that, based on its structural characteristics and the known functions of its constituent parts, is hypothesized to act as a pseudoceramide, playing a significant role in the restoration and maintenance of the skin's barrier function. This technical guide synthesizes the available scientific information on related N-acyl amino acids, seryl-proline dipeptides, and pseudoceramides to propose a detailed mechanism of action for this compound. It is inferred that this molecule integrates into the lipid lamellae of the stratum corneum, enhances ceramide synthesis, and potentially modulates signaling pathways that are crucial for epidermal homeostasis. This document provides a comprehensive overview of its physicochemical properties, a proposed mechanism of action, and relevant experimental protocols to facilitate further research and development.

Introduction

The integrity of the stratum corneum (SC), the outermost layer of the epidermis, is paramount for protecting the body against external insults and preventing excessive water loss. This barrier function is primarily attributed to the unique "brick and mortar" structure of the SC, where corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). Ceramides are the predominant lipid class in this matrix, and their composition and organization are critical for barrier competence. Deficiencies or alterations in ceramide content are associated with various skin conditions, including atopic dermatitis and psoriasis.

This compound is a synthetic molecule that combines a lipophilic stearoyl tail with a hydrophilic dipeptide headgroup composed of serine and proline. This amphipathic structure is analogous to naturally occurring ceramides, suggesting its potential as a "pseudoceramide" to supplement or enhance the skin's natural barrier. This guide will explore the inferred mechanism of action of this compound, drawing upon evidence from structurally and functionally similar compounds.

Physicochemical Properties

The physicochemical properties of this compound and its analogues are crucial for its interaction with the skin. The long stearoyl chain confers high lipophilicity, facilitating its partitioning into the lipid-rich stratum corneum.

| Property | This compound | N-Benzyl-L-proline ethyl ester |

| Molecular Formula | C₂₈H₅₂N₂O₅ | C₁₄H₁₉NO₂ |

| Molecular Weight | 496.72 g/mol | 233.31 g/mol [1][2] |

| LogP (calculated) | ~5.8 | 2.6[2] |

| Hydrogen Bond Donors | 2 | 0 |

| Hydrogen Bond Acceptors | 5 | 2 |

| Form | Not specified | Liquid[1] |

| Solubility | Insoluble in water, soluble in nonpolar solvents | Not specified |

Inferred Mechanism of Action

The proposed mechanism of action for this compound is multifaceted, primarily revolving around its role as a pseudoceramide that reinforces the skin barrier and potentially stimulates endogenous ceramide production.

Integration into the Stratum Corneum Lipid Lamellae

Due to its ceramide-like structure, this compound is expected to intercalate into the lipid bilayers of the stratum corneum. The N-stearoyl group, an 18-carbon saturated fatty acid chain, can align with the acyl chains of endogenous ceramides and other lipids, while the seryl-proline ethyl ester headgroup can interact with the polar headgroups of surrounding lipids. This integration is hypothesized to improve the packing and organization of the lipid lamellae, thereby enhancing the barrier function and reducing transepidermal water loss (TEWL). Studies on other pseudoceramides have shown their ability to interact with and order the stratum corneum lipids.[3][4]

Stimulation of Endogenous Ceramide Synthesis

The components of this compound may also act as precursors or signaling molecules to stimulate the synthesis of native ceramides in the epidermis.

-

N-Stearoyl Moiety: The stearoyl group can be released through enzymatic cleavage and serve as a substrate for ceramide synthases (CerS). CerS are a family of enzymes responsible for acylating sphingoid bases to form ceramides. Specifically, CerS1 and CerS4 utilize stearoyl-CoA for the synthesis of C18-ceramides, which are important for skin barrier integrity.[5][6]

-

Seryl-Proline Dipeptide: The seryl-proline dipeptide, upon release, may influence cellular signaling pathways in keratinocytes. Proline is a key component of collagen and contributes to skin hydration.[7] Dipeptides like prolyl-hydroxyproline have been shown to stimulate hyaluronic acid synthesis and cell proliferation in dermal fibroblasts.[8][9] It is plausible that the seryl-proline dipeptide could have similar signaling roles in epidermal cells, promoting differentiation and the expression of genes involved in barrier formation.

Signaling Pathway Modulation

The seryl-proline moiety could potentially modulate intracellular signaling pathways that regulate epidermal homeostasis. For instance, dipeptides have been shown to influence pathways involving STAT3 and MAPK/ERK, which are implicated in cell proliferation and differentiation.[10] By promoting keratinocyte differentiation, this compound could indirectly enhance the production of barrier components.

Experimental Protocols

Direct experimental data on this compound is limited. Therefore, this section details established protocols for evaluating the efficacy of pseudoceramides and other skin barrier-enhancing compounds.

In Vitro Skin Permeation Studies

-

Objective: To assess the penetration and permeation of the test compound through the stratum corneum.

-

Methodology:

-

Membrane Preparation: Excised human or animal skin is mounted on a Franz diffusion cell.[11][12] The skin can be full-thickness, dermatomed, or separated epidermis.

-

Dosing: A defined amount of the formulation containing this compound is applied to the surface of the stratum corneum.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.

-

Sampling: Samples are collected from the receptor fluid at predetermined time points and analyzed for the presence of the test compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Permeation parameters such as flux, permeability coefficient, and lag time are calculated.

-

Keratinocyte Cell Culture Assays

-

Objective: To evaluate the effect of the compound on keratinocyte proliferation, differentiation, and ceramide synthesis.

-

Methodology:

-

Cell Culture: Human epidermal keratinocytes are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Proliferation Assay: Cell viability and proliferation can be assessed using assays such as MTT or BrdU incorporation.

-

Differentiation Markers: The expression of differentiation markers (e.g., involucrin, loricrin, filaggrin) is quantified by qPCR or Western blotting.

-

Lipid Analysis: Cellular lipids are extracted and analyzed by LC-MS/MS to quantify changes in ceramide levels and profile.

-

Reconstructed Human Epidermis (RHE) Model Studies

-

Objective: To assess the effect of the compound on barrier function in a 3D skin model that mimics the human epidermis.

-

Methodology:

-

Model: Commercially available RHE models are used.

-

Treatment: The test formulation is applied topically to the RHE.

-

Barrier Function Assessment: Transepidermal electrical resistance (TEER) is measured to assess barrier integrity. TEWL can also be measured.

-

Histology and Immunohistochemistry: Tissue sections are analyzed for morphological changes and expression of barrier-related proteins.

-

Lipid Analysis: Lipids are extracted from the RHE for ceramide profiling.

-

Visualizations

Signaling Pathways

Caption: Inferred mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, a compelling hypothesis can be constructed based on the known properties of its constituent parts and related pseudoceramide molecules. It is proposed that this lipoamino acid acts as a ceramide analogue to physically reinforce the stratum corneum lipid barrier, while its metabolic byproducts, the stearoyl group and the seryl-proline dipeptide, may serve as substrates and signaling molecules to stimulate endogenous ceramide synthesis and promote epidermal health. The experimental protocols outlined in this guide provide a framework for future research to validate this inferred mechanism and to fully elucidate the potential of this compound as a therapeutic agent for skin barrier dysfunction. Further investigation into its interaction with ceramide-metabolizing enzymes and its influence on gene expression in keratinocytes will be crucial for its development in dermatological and cosmetic applications.

References

- 1. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]

- 2. N-Benzyl-L-proline ethyl ester | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. permegear.com [permegear.com]

In Vitro Effects of N-Stearoyl Dipeptide Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-stearoyl dipeptide esters are a class of lipoamino acids, molecules that conjugate a fatty acid (stearic acid) with a dipeptide ester. This combination of a lipophilic tail and a peptide backbone imparts unique physicochemical properties, leading to a range of interesting in vitro biological activities. These compounds have garnered attention for their potential applications in drug delivery, materials science, and as bioactive agents themselves. Their ability to self-assemble into various nanostructures further enhances their potential in biomedical applications. This technical guide provides a comprehensive overview of the reported in vitro effects of N-stearoyl dipeptide esters and related N-acyl dipeptides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Enhancement of Tissue-Type Plasminogen Activator (t-PA) Release

Certain N-stearoyl dipeptide esters have been shown to significantly enhance the release of tissue-type plasminogen activator (t-PA) from cultured cells. t-PA is a crucial enzyme involved in fibrinolysis, the process of breaking down blood clots. Compounds that can stimulate t-PA release are of therapeutic interest for thrombotic disorders.

Quantitative Data: t-PA Release

| Compound | Cell Line | Concentration | Effect on t-PA Release | Hemolytic Activity | Reference |

| N-stearoyl-L-Ser-L-Pro-OH (FK-5) | Melanoma (Bowes) | Not specified | Greatest effect among tested N-acyl dipeptides | Strong | [1] |

| N-stearoyl-D-Ser-L-Pro-OH (FK-8) | Melanoma (Bowes) | Not specified | Enhanced t-PA release | Strong | [1] |

| N-stearoyl-D-Ser-L-Pro-OEt (FK-10) | Melanoma (Bowes) | Not specified | Enhanced t-PA release | No hemolysis | [1] |

| N-palmitoyl-L-Ser-L-Pro-OH (FK-4) | Not specified in vitro | Not specified | Markedly enhanced t-PA release (in rats) | Not specified | [1] |

Data is presented as described in the source. Specific concentrations and quantitative fold-increases for the in vitro assays were not detailed in the abstract.

Experimental Protocol: In Vitro t-PA Release Assay

While the specific protocol for the N-stearoyl dipeptide esters was not detailed in the provided search results, a general protocol for assessing t-PA release from cultured cells is as follows:

-

Cell Culture: Human melanoma (Bowes) cells, which are known to secrete t-PA, are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in multi-well plates until they reach a confluent monolayer.

-

Compound Treatment: The N-stearoyl dipeptide esters are dissolved in a suitable vehicle (e.g., DMSO) and then diluted in serum-free culture medium to the desired final concentrations. The cell monolayers are washed with phosphate-buffered saline (PBS) and then incubated with the compound-containing medium for a specified period (e.g., 24 hours). A vehicle control is run in parallel.

-

Sample Collection: After incubation, the conditioned medium is collected from each well.

-

t-PA Quantification: The concentration of t-PA in the conditioned medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for human t-PA. The assay is performed according to the manufacturer's instructions.

-

Data Analysis: The amount of t-PA released is normalized to the total cellular protein content in each well. The results are typically expressed as a fold-increase in t-PA release compared to the vehicle control.

Logical Workflow for Screening N-Stearoyl Dipeptide Esters for t-PA Release

Caption: Workflow for identifying potent and non-hemolytic N-stearoyl dipeptide esters that enhance t-PA release.

Antioxidant Activity

While specific studies on the antioxidant properties of N-stearoyl dipeptide esters are not prevalent in the initial search results, the broader class of N-acyl dipeptides and related compounds, particularly those containing histidine (carnosine derivatives), have demonstrated significant antioxidant effects. The stearoyl group, being a lipophilic moiety, can influence the interaction of these dipeptides with lipid membranes, potentially localizing their antioxidant activity to sites of lipid peroxidation.

Quantitative Data: Antioxidant Activity of Related Dipeptide Derivatives

| Compound | Assay | Concentration Range | Key Findings | Reference |

| (S)-trolox-L-carnosine (STC) | DPPH Radical Scavenging | 0.025–0.100 mM | More effective than trolox and carnosine at lower concentrations. | |

| (R)-trolox-L-carnosine (RTC) | DPPH Radical Scavenging | 0.025–0.100 mM | More effective than trolox and carnosine at lower concentrations. | |

| Carnosine | DPPH Radical Scavenging | 0.025–0.150 mM | Did not demonstrate an ability to interact with DPPH. | |

| STC and RTC | Fe2+-induced Lipoprotein Oxidation | Not specified | More successful in protecting lipoproteins than carnosine and trolox. | |

| Carnosine | Oxidative Hemolysis of RBCs | Not specified | More efficient in suppressing oxidative hemolysis than STC, RTC, and trolox. |

Experimental Protocols: Antioxidant Assays

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Reaction Mixture: The N-stearoyl dipeptide ester is dissolved (e.g., in ethanol) to prepare a stock solution, from which serial dilutions are made. An aliquot of each dilution is added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Induction of Peroxidation: A lipid-rich substrate (e.g., linoleic acid emulsion, lipoprotein suspension, or tissue homogenate) is incubated with a pro-oxidant (e.g., Fe2+) in the presence and absence of the N-stearoyl dipeptide ester.

-

TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the reaction mixture.

-

Heating: The mixture is heated in a boiling water bath for a specified time (e.g., 10-15 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

-

Measurement: After cooling, the absorbance of the pink adduct is measured at 532 nm.

-

Data Analysis: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the N-stearoyl dipeptide ester to that of the control (pro-oxidant alone).

Signaling Pathway: Postulated Mechanism of Antioxidant Action

Caption: Postulated antioxidant mechanism of N-stearoyl dipeptide esters, involving direct ROS scavenging and inhibition of lipid peroxidation.

Cell Viability and Cytotoxicity

The effect of N-stearoyl dipeptide esters on cell viability is a critical parameter for evaluating their potential as therapeutic agents. Assays such as the MTT assay are commonly used to assess metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Cells of a chosen line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The N-stearoyl dipeptide esters are dissolved in a suitable solvent and diluted in culture medium to various concentrations. The cells are then treated with these solutions for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plate is then incubated at 37°C for a period that allows for the formation of formazan crystals (usually 2-4 hours).

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Experimental Workflow: Cell Viability Assessment

Caption: Step-by-step workflow for determining the effect of N-stearoyl dipeptide esters on cell viability using the MTT assay.

Conclusion

N-stearoyl dipeptide esters represent a versatile class of molecules with demonstrable in vitro biological activities. The available data highlights their potential to modulate fibrinolysis through the enhancement of t-PA release. While direct evidence for the antioxidant and cytotoxic effects of N-stearoyl derivatives is still emerging, studies on structurally related N-acyl dipeptides suggest that these are promising areas for future investigation. The lipophilic stearoyl chain is likely to play a crucial role in the cellular uptake, membrane interaction, and overall biological profile of these compounds. The experimental protocols and workflows detailed in this guide provide a framework for the continued in vitro evaluation of N-stearoyl dipeptide esters, which will be essential for elucidating their mechanisms of action and advancing their potential therapeutic applications. Further research is warranted to expand the quantitative dataset on a wider range of in vitro effects, including anti-inflammatory and anti-proliferative activities, to fully characterize the biomedical potential of this intriguing class of compounds.

References

An In-depth Technical Guide to N-Stearoyl-seryl-proline ethyl ester (CAS 131476-72-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to N-Stearoyl-seryl-proline ethyl ester, a lipoamino acid derivative with potential applications in drug development.

Core Compound Properties

This compound is a synthetic molecule composed of stearic acid, a saturated fatty acid, linked to a dipeptide core of serine and proline, with the C-terminus of proline being ethylated.[1] This structure imparts specific physicochemical characteristics crucial for its biological interactions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. The high lipophilicity, indicated by the XLogP3 value, suggests excellent membrane permeability, a desirable trait for drug candidates.

| Property | Value | Source |

| CAS Number | 131476-72-7 | [1] |

| Molecular Formula | C₂₈H₅₂N₂O₅ | [1] |

| Molecular Weight | 496.7 g/mol | [1] |

| IUPAC Name | ethyl (2S)-1-[(2R)-3-hydroxy-2-(octadecanoylamino)propanoyl]pyrrolidine-2-carboxylate | [1] |

| XLogP3 | 7.6 | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 5 | N/A |

| Solubility | Insoluble in water | N/A |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process involving peptide coupling and esterification. While a specific detailed protocol for this exact molecule is not publicly available, a plausible synthetic route can be inferred from established methods for similar N-acyl dipeptide esters.

Proposed Synthetic Workflow

The synthesis can be conceptualized in the following stages:

-

Protection of Amino Acids: The amino groups of serine and proline are protected to prevent side reactions during activation and coupling.

-

Activation of Stearic Acid: The carboxyl group of stearic acid is activated to facilitate amide bond formation.

-

Peptide Coupling: The activated stearic acid is coupled with the protected serine.

-

Dipeptide Formation: The resulting N-stearoyl-serine is then coupled with the protected proline ethyl ester.

-

Deprotection: The protecting groups are removed to yield the final product.

-

Purification: The crude product is purified using chromatographic techniques.

A diagram illustrating this proposed synthetic workflow is provided below.

Experimental Protocol: Acyl Chloride-Mediated Stearoylation

This protocol is adapted from general methods for the synthesis of N-acyl amino acids and peptides.

Materials:

-

Stearoyl chloride

-

L-Seryl-L-proline ethyl ester

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve L-Seryl-L-proline ethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of stearoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Biological Activity and Mechanism of Action

Research has indicated that N-stearoyl-dipeptide derivatives possess significant biological activities. A key study investigated the effects of N-stearoyl-seryl-proline derivatives on the fibrinolytic system.

Enhancement of Tissue-Type Plasminogen Activator (t-PA) Release

A study by Gomi et al. (1994) demonstrated that N-stearoyl-L-Ser-L-Pro-OH, a close analog of the title compound, enhances the release of tissue-type plasminogen activator (t-PA) from cultured human melanoma cells.[2] The ethyl ester form, N-stearoyl-D-Ser-L-Pro-OEt, also showed potent in vivo activity in rats and rabbits, leading to a significant increase in fibrinolytic activity.[2] This suggests that this compound could act as a modulator of the fibrinolytic system. However, the L-serine version was noted to have hemolytic activity, a critical consideration for therapeutic development.[2]

The proposed mechanism involves the stimulation of endothelial cells to release stored t-PA, which then converts plasminogen to plasmin, the primary enzyme responsible for dissolving fibrin clots.

The signaling pathway for t-PA release is complex and can be initiated by various stimuli. While the exact mechanism for this class of compounds is not fully elucidated, it is hypothesized to involve intracellular signaling cascades that lead to the exocytosis of t-PA-containing vesicles from endothelial cells.

Other Potential Activities

Derivatives of N-acyl amino acids have been explored for a range of biological activities, including neuroprotective effects and roles in metabolic regulation.[3] Additionally, similar N-acyl-proline compounds have shown potential as antimicrobial and radical scavenging agents, suggesting a broader therapeutic potential for this class of molecules.[4]

Safety and Toxicity

There is no specific safety and toxicity data available for this compound. However, based on the study by Gomi et al. (1994), the L-serine analog exhibited hemolytic activity, which is a significant safety concern.[2] The D-serine ethyl ester analog, in contrast, did not show this effect.[2] This highlights the critical importance of stereochemistry in the safety profile of these compounds.

For handling in a research setting, it is advisable to follow standard laboratory safety procedures for novel chemical entities. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area.

Conclusion

This compound is a lipophilic dipeptide derivative with demonstrated potential to modulate the fibrinolytic system by enhancing t-PA release. Its chemical structure is amenable to synthesis, and its properties make it an interesting candidate for further investigation in drug development, particularly in the context of cardiovascular diseases where fibrinolysis is a key therapeutic target. However, the potential for hemolytic activity, as observed with its close analog, necessitates careful evaluation of its safety profile. Further research is warranted to fully elucidate its mechanism of action, optimize its structure to improve safety and efficacy, and explore its full therapeutic potential.

References

- 1. This compound | 131476-72-7 | Benchchem [benchchem.com]

- 2. Synthetic dipeptide, N-stearoyl-D-Ser-L-Pro-OEt, induces release of tissue-type plasminogen activator in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N-Stearoyl-seryl-proline Ethyl Ester: A Physicochemical and Methodological Compendium

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-seryl-proline ethyl ester is a synthetic lipoamino acid derivative, a class of molecules gaining interest in pharmaceutical and biomedical research due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside generalized experimental protocols for its synthesis, purification, and analysis based on established methods for similar lipophilic peptide compounds. While specific experimental data and biological signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from existing knowledge on N-acyl amino acids and dipeptides to provide a foundational resource for researchers.

Physicochemical Characteristics

The molecular structure of this compound consists of a saturated C18 stearic acid chain linked via an amide bond to the N-terminus of a seryl-proline dipeptide, with the C-terminus of the proline residue esterified with ethanol. This amphiphilic structure imparts specific physicochemical properties that are critical for its potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₂N₂O₅ | - |

| Molecular Weight | 496.7 g/mol | - |

| CAS Number | 131476-72-7 | - |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Insoluble in water; Soluble in lipophilic organic solvents. | Inferred from high logP |

| Lipophilicity (logP) | ~8.5 (estimated) | - |

| Mass Spectrometry | [M+H]⁺ at m/z 497.4 | - |

Experimental Protocols

Synthesis: Acyl Chloride-Mediated Stearoylation

A common and effective method for the N-acylation of peptides is the use of an acyl chloride in the presence of a base. The following protocol is a plausible route for the synthesis of this compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

Seryl-proline ethyl ester hydrochloride

-

Stearoyl chloride

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve seryl-proline ethyl ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.

-

Add TEA or DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of stearoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization or Column Chromatography

Due to the lipophilic nature of this compound, purification can be achieved by recrystallization from a suitable solvent system or by silica gel column chromatography.

Workflow for Purification

Caption: Decision workflow for the purification of this compound.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).

-

Slowly add a co-solvent in which the product is insoluble (e.g., water or hexane) until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., a hexane/ethyl acetate mixture).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the stearoyl chain methylene and methyl protons, seryl and prolyl protons, and the ethyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ester groups, as well as carbons of the stearoyl chain and the amino acid residues. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and C-H stretching (aliphatic chain). |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 497.4. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of N-acyl amino acids and lipoamino acids are known to possess a range of biological effects, including neuroprotective and anti-inflammatory properties.

Potential Neuroprotective Effects

Several N-stearoyl amino acid derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models. The proposed mechanisms often involve the modulation of oxidative stress and inflammatory pathways.

Hypothesized Neuroprotective Signaling Pathway

Caption: A hypothesized signaling pathway for the potential neuroprotective effects.

Potential Anti-inflammatory Activity

Lipoamino acids have been investigated for their anti-inflammatory properties. These effects are often attributed to the modulation of inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: A hypothesized signaling pathway for the potential anti-inflammatory effects.

Conclusion

This compound is a lipoamino acid derivative with defined physicochemical properties stemming from its unique chemical structure. While specific experimental and biological data for this compound are limited, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles. The potential for neuroprotective and anti-inflammatory activities, extrapolated from related compounds, suggests that this compound may be a valuable molecule for further investigation in drug discovery and development. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential.

An In-depth Technical Guide on the Potential Therapeutic Targets of N-Stearoyl-seryl-proline ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the potential therapeutic targets of the synthetic lipoamino acid, N-Stearoyl-seryl-proline ethyl ester. Based on the known biological activities of its constituent moieties—the N-stearoyl group, the seryl residue, and the proline ethyl ester—this guide outlines hypothesized mechanisms of action, potential therapeutic applications, and detailed experimental protocols to investigate these possibilities.

Introduction

This compound is a synthetic molecule belonging to the class of N-acyl amino acid esters. While direct biological data on this specific compound is limited, a thorough examination of its structural components allows for the formulation of several well-grounded hypotheses regarding its potential therapeutic targets. The N-stearoyl group, derived from the saturated fatty acid stearic acid, suggests involvement in lipid signaling pathways. The presence of a serine residue points towards potential interactions with serine proteases, and the proline ethyl ester moiety may influence the molecule's stability, bioavailability, and interaction with specific receptors. This guide explores these potential avenues for therapeutic intervention.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the functional roles of its constituent parts, this compound is hypothesized to target the following pathways and molecules:

-

Sphingolipid Metabolism: The N-stearoyl group is a key component of sphingolipids, a class of lipids with critical roles in cell signaling, particularly in cancer biology.[1][2][3][4][5] N-stearoyl derivatives can modulate the levels of bioactive sphingolipids like ceramides and sphingosine-1-phosphate (S1P), which are crucial regulators of apoptosis, cell proliferation, and drug resistance in cancer cells.[2][3][4] Therefore, this compound may act as a modulator of sphingolipid-metabolizing enzymes, such as ceramidases and sphingomyelinases, thereby influencing cancer cell fate.[5]

-

Inflammatory Pathways: N-stearoylethanolamine, a related N-acyl amide, has demonstrated significant anti-inflammatory properties.[6][7] This activity is often mediated through pathways independent of cannabinoid receptors, potentially involving the transient receptor potential vanilloid 1 (TRPV1) receptor.[6] The stearoyl moiety in the title compound suggests it could exhibit similar anti-inflammatory effects by targeting key molecules in inflammatory cascades.

-

Serine Protease Inhibition: Serine proteases are a large family of enzymes with a serine residue in their active site that play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and viral replication.[8][9][10][11][12] Molecules containing a serine-like structure can act as inhibitors of these enzymes.[8][9][10] The seryl residue in this compound could enable it to bind to the active site of specific serine proteases, thereby inhibiting their activity and offering therapeutic potential in conditions characterized by excessive protease activity.

-

G-Protein Coupled Receptors (GPCRs) and Ion Channels: N-acyl amino acids are an emerging class of signaling molecules known to interact with various membrane proteins, including GPCRs and ion channels.[13] These interactions can modulate a wide range of cellular responses. The overall structure of this compound, with its lipid tail and amino acid headgroup, makes it a candidate ligand for novel receptor sites on these membrane proteins, potentially leading to neuromodulatory or other systemic effects.

-

Antimicrobial Activity: N-stearoyl amino acids have been shown to possess antimicrobial properties against a range of bacteria and fungi.[14] The lipophilic stearoyl chain can facilitate insertion into microbial cell membranes, leading to disruption and cell death. This compound may therefore have potential as a novel antimicrobial agent.

Quantitative Data from Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for related N-acyl amino acids and their inhibitory activities.

| Compound | Target | Activity | Reference |

| Oleoyl L-Lysine | Glycine Transporter 2 (GlyT2) | IC50 = 25.5 nM | [15] |

| Oleoyl L-Arginine | Glycine Transporter 2 (GlyT2) | IC50 = 47.9 nM | [15] |

| Oleoyl L-Tryptophan | Glycine Transporter 2 (GlyT2) | IC50 = 54.6 nM | [15] |

| Oleoyl L-Histidine | Glycine Transporter 2 (GlyT2) | IC50 = 130 nM | [15] |

Detailed Experimental Protocols

To investigate the hypothesized therapeutic targets of this compound, the following detailed experimental protocols are proposed:

-

Objective: To determine if this compound modulates the activity of key enzymes in sphingolipid metabolism and alters the levels of bioactive sphingolipids in cancer cells.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., breast cancer cell line MCF-7, glioblastoma cell line U87) will be cultured under standard conditions.

-

Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 6, 12, 24, 48 hours).

-

Enzyme Activity Assays: The activity of key sphingolipid metabolizing enzymes, such as acid and neutral sphingomyelinase, and ceramidases, will be measured using commercially available assay kits.

-

Lipidomics Analysis: Cellular lipids will be extracted and subjected to liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of ceramide, sphingosine, and sphingosine-1-phosphate.

-

Apoptosis and Proliferation Assays: The effect of treatment on cell viability, apoptosis (e.g., Annexin V/PI staining followed by flow cytometry), and proliferation (e.g., BrdU incorporation assay) will be assessed.

-

-

Objective: To evaluate the anti-inflammatory properties of this compound in a cell-based model of inflammation.

-

Methodology:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) will be used.

-

Induction of Inflammation: Inflammation will be induced by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Cells will be pre-treated with this compound at various concentrations before LPS stimulation.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant will be measured by ELISA.

-

Nitric Oxide (NO) Production: The production of nitric oxide, a key inflammatory mediator, will be quantified using the Griess reagent assay.

-

Western Blot Analysis: The expression levels of key inflammatory signaling proteins (e.g., NF-κB, COX-2, iNOS) will be analyzed by Western blotting.

-

-

Objective: To screen this compound for inhibitory activity against a panel of clinically relevant serine proteases.

-

Methodology:

-

Enzyme Panel: A panel of serine proteases, including thrombin, trypsin, chymotrypsin, and human neutrophil elastase, will be used.

-

Inhibition Assays: The inhibitory activity of the compound will be determined using chromogenic or fluorogenic substrate-based assays. The assays will be performed in a 96-well plate format.

-

IC50 Determination: Dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50) for any active proteases.

-

Mechanism of Inhibition Studies: For potent inhibitors, kinetic studies (e.g., Lineweaver-Burk plots) will be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Visualizations of Signaling Pathways and Workflows

Caption: Hypothesized modulation of the sphingolipid signaling pathway by this compound.

References

- 1. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Stearoylethanolamine Inhibits Integrin-Mediated Activation, Aggregation, and Adhesion of Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 9. Serine Protease Inhibitor Development - Creative Biolabs [creative-biolabs.com]

- 10. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry of serine protease inhibitors and their mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Stearoyl-seryl-proline ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid derivative with potential applications in drug delivery and development, owing to its amphiphilic nature which may enhance membrane permeability. Its structure comprises a lipophilic stearoyl tail attached to a dipeptide core (seryl-proline) with a terminal ethyl ester. This document provides a detailed protocol for the chemical synthesis of this compound, compiled from established methodologies in peptide chemistry and esterification.

Physicochemical and Spectroscopic Data

A summary of the key molecular and spectroscopic properties for this compound is presented below. This data is crucial for the analytical validation of the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₂N₂O₅ | [1] |

| Molecular Weight | 496.7 g/mol | [1] |

| CAS Number | 131476-72-7 | [2] |

| XLogP3 | 7.6 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Topological Polar SA | 95.9 Ų | [1] |

| ¹H-NMR (Characteristic Signals) | δ 4.3 ppm (serine α-H), δ 1.2 ppm (stearoyl CH₂), δ 1.0 ppm (ethyl ester CH₃) | [1] |

| ESI-MS | [M+H]⁺ at m/z 497.4 (Calculated: 496.7) | [1] |

Synthesis Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates the overall workflow, from the initial starting materials to the final purified product.

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound. The synthesis is divided into four main stages: esterification of L-proline, peptide coupling, deprotection, and N-acylation.

Stage 1: Synthesis of L-Proline Ethyl Ester Hydrochloride

This procedure follows a standard Fischer esterification method.

-

Reaction Setup: Suspend L-proline (1 equivalent) in anhydrous ethanol.

-

Acidification: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until saturation.

-

Reaction: Seal the reaction vessel and stir at room temperature overnight.

-

Work-up: Evaporate the solvent under reduced pressure to obtain the crude L-proline ethyl ester hydrochloride as a solid. This can be used in the next step without further purification.

Stage 2: Synthesis of N-Boc-D-Seryl-L-proline Ethyl Ester

This stage involves a standard peptide coupling reaction.

-

Reaction Setup: Dissolve N-Boc-D-Serine (1 eq.), L-proline ethyl ester hydrochloride (1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in dichloromethane (DCM).

-

Base Addition: Cool the solution in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) dropwise.

-

Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) to the mixture and stir at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the dipeptide.

Stage 3: Deprotection of N-Boc-D-Seryl-L-proline Ethyl Ester

-

Reaction Setup: Dissolve the purified N-Boc-D-Seryl-L-proline ethyl ester from Stage 2 in a 50% solution of trifluoroacetic acid (TFA) in DCM.

-

Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with DCM multiple times to ensure complete removal of TFA. The resulting D-Seryl-L-proline ethyl ester trifluoroacetate salt is used directly in the next step.

Stage 4: Synthesis of N-Stearoyl-D-seryl-L-proline ethyl ester

This final step involves the acylation of the dipeptide with stearoyl chloride.

-

Reaction Setup: Dissolve the D-Seryl-L-proline ethyl ester from Stage 3 in DCM and cool in an ice bath (-10°C to -5°C).[1]

-

Base Addition: Add a suitable base, such as triethylamine or DIPEA (2.2 eq.), to neutralize the trifluoroacetate salt and activate the amine.

-

Acylation: Slowly add a solution of stearoyl chloride (1.1 eq.) in DCM dropwise to the reaction mixture, maintaining the low temperature to minimize hydrolysis of the acyl chloride.[1]

-

Reaction: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography to yield the final N-Stearoyl-D-seryl-L-proline ethyl ester.[1]

Analytical Validation

The purity and identity of the final product should be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, typically using a C18 column with a methanol/water gradient.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[1]

Potential Biological Activities

While the specific biological activities of this compound are not extensively documented, structurally similar compounds, such as other proline-rich peptides and acylated amino acids, have demonstrated a range of biological effects. These include anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Therefore, it is plausible that this compound may exhibit similar activities, warranting further investigation in relevant in vitro and in vivo models.

References

Mass Spectrometry of N-Stearoyl-seryl-proline ethyl ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the mass spectrometric analysis of N-Stearoyl-seryl-proline ethyl ester. This synthetic lipoamino acid derivative, characterized by a C18:0 fatty acid chain attached to a seryl-proline dipeptide with a C-terminal ethyl ester, holds potential in various research and drug development applications.[1] The methodologies outlined herein are designed to facilitate the accurate characterization and quantification of this molecule, addressing the analytical challenges posed by its hydrophobic nature.

Application Notes

This compound belongs to the class of lipoamino acids, which are of increasing interest in drug delivery, cosmetics, and as bioactive molecules. The N-acylation with a long-chain fatty acid like stearic acid significantly increases the lipophilicity of the dipeptide, which can influence its membrane permeability, protein binding, and overall pharmacokinetic profile.

Potential applications for mass spectrometry analysis of this compound include:

-

Purity Assessment and Impurity Profiling: Characterization of the synthesized compound and identification of potential side-products or starting materials.

-

In Vitro and In Vivo Stability Studies: Monitoring the degradation of the ester and amide bonds in various biological matrices.

-

Metabolite Identification: Identifying metabolic products resulting from enzymatic or chemical modifications of the parent compound.

-

Pharmacokinetic Analysis: Quantifying the compound in biological fluids (e.g., plasma, tissue homogenates) to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Formulation Analysis: Assessing the integrity and concentration of the compound in various formulation matrices.

The analytical methods described below are tailored for robust and reproducible analysis, leveraging high-resolution mass spectrometry to achieve the necessary sensitivity and specificity.

Experimental Protocols

Sample Preparation

Given the hydrophobic nature of this compound, proper sample preparation is critical to ensure solubility and minimize analyte loss.

a. Stock Solution Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture of methanol and chloroform (e.g., 1:1 v/v) to create a 1 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C.

b. Working Solution and Calibration Standards:

-

Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to be used for LC-MS analysis.

-

For quantitative analysis, prepare calibration standards by spiking known concentrations of the analyte into the relevant matrix (e.g., plasma, buffer).

-

Include an internal standard (e.g., a deuterated analog of the analyte) at a fixed concentration in all samples, calibration standards, and quality controls to correct for matrix effects and variations in instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

a. Liquid Chromatography:

-

Column: A reversed-phase C18 or C8 column with a particle size of ≤ 2.7 µm is recommended to achieve good separation of the hydrophobic analyte from potential interferences.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B will be necessary to elute the hydrophobic compound. A typical gradient might be:

-

0-2 min: 50% B

-

2-15 min: Ramp to 95% B

-

15-20 min: Hold at 95% B

-

20-21 min: Return to 50% B

-

21-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

b. Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be most effective for this compound due to the presence of the secondary amine in the proline ring and the amide nitrogen, which can be readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is recommended for accurate mass measurements and confident identification of the precursor and fragment ions.

-

Scan Mode:

-

Full Scan (MS1): Acquire data in the m/z range of 100-1000 to detect the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS or MS2): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. For DDA, select the most intense ions from the full scan for fragmentation. Fragmentation techniques like Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) are suitable.[2]

-

-

Key Instrument Parameters (to be optimized):

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150°C.

-

Desolvation Gas Temperature: 350 - 450°C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

-

Data Presentation

Expected Mass Spectrometry Data

The following table summarizes the calculated exact mass and the expected major ions for this compound.

| Analyte/Fragment | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Notes |

| This compound | C₃₀H₅₆N₂O₅ | 524.4189 | 525.4262 | Protonated parent molecule. |

| Stearoyl-Serine | C₂₁H₄₁NO₄ | 383.3036 | 384.3109 | Fragment resulting from the loss of proline ethyl ester. |

| Stearoyl group | C₁₈H₃₅O | 267.2688 | 267.2688 | Acylium ion from the stearoyl moiety. |

| Proline ethyl ester | C₇H₁₃NO₂ | 143.0946 | 144.1019 | Fragment corresponding to the C-terminal portion. |

| Serine-Proline ethyl ester | C₁₂H₂₀N₂O₄ | 256.1423 | 257.1496 | Fragment resulting from the loss of the stearoyl group. |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: N-Stearoyl-seryl-proline ethyl ester in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-seryl-proline ethyl ester is a synthetic lipoamino acid derivative with a structure designed to mimic natural ceramides, placing it in the category of a "pseudoceramide." Ceramides are essential lipid molecules in the stratum corneum that play a crucial role in maintaining the skin's barrier function and retaining moisture.[1][2][3] Due to its structural similarity to natural ceramides, this compound is a promising ingredient in cosmetic and dermatological formulations aimed at improving skin hydration, repairing the skin barrier, and addressing conditions associated with dry, sensitive, or compromised skin.[2][4]

These application notes provide an overview of the proposed mechanism of action, summarize key efficacy data from studies on similar pseudoceramides, and offer detailed protocols for evaluating the performance of cosmetic formulations containing this compound.

Proposed Mechanism of Action: Skin Barrier Fortification

This compound is hypothesized to improve skin barrier function by acting as a ceramide precursor and integrating into the lipid matrix of the stratum corneum.[5] By supplementing the skin's natural ceramide pool, this molecule can help to restore the lamellar structure of the intercellular lipids, which is vital for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[3][6]

The proposed pathway involves the enzymatic cleavage of the ester and amide bonds, releasing the stearoyl and seryl-proline moieties, which can then be utilized in the endogenous synthesis of ceramides. This process is thought to be facilitated by enzymes present in the epidermis.

Quantitative Data Summary

The following tables summarize clinical data from studies on cosmetic formulations containing pseudoceramides, which are structurally and functionally similar to this compound. These results demonstrate the potential efficacy of such ingredients in improving key skin health parameters.

Table 1: Improvement in Skin Hydration (Corneometry)

| Study Participant Profile | Treatment Duration | Formulation | Change in Skin Capacitance (Arbitrary Units) | p-value | Reference |

| 40 patients with mild-to-moderate atopic dermatitis | 4 weeks | Pseudoceramide-containing moisturizer | Increased from 39.7 to 49.2 | < 0.001 | [7][8] |

| 33 patients with self-perceived dry and sensitive skin | 4 weeks | Pseudo-ceramide (pCer)-containing spray | Significant increase in SC water content | - | [1][9] |

Table 2: Improvement in Skin Barrier Function (Transepidermal Water Loss - TEWL)

| Study Participant Profile | Treatment Duration | Formulation | Change in TEWL (g/m²h) | p-value | Reference |

| Patients with atopic dermatitis | 4 weeks | Synthetic pseudo-ceramide (pCer) | Significant decrease | - | [2] |

| 33 patients with self-perceived dry and sensitive skin (TEWL > 10 g/m²h) | 4 weeks | Pseudo-ceramide (pCer)-containing spray | Significant improvement in TEWL | - | [1][9] |

Table 3: Improvement in Clinical Scores for Atopic Dermatitis

| Study Participant Profile | Treatment Duration | Formulation | Change in SCORAD (SCORing Atopic Dermatitis) | p-value | Reference |

| 40 patients with mild-to-moderate atopic dermatitis | 4 weeks | Pseudoceramide-containing moisturizer | Decreased from 29.1 to 22.0 | < 0.001 | [7][8] |

| Pediatric patients with atopic dermatitis | - | Emollient with ceramide-precursor lipids | - | - | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of cosmetic formulations containing this compound.

Protocol 1: In Vivo Evaluation of Skin Hydration using Corneometry

Objective: To quantify the effect of a topical formulation containing this compound on stratum corneum hydration.

Materials:

-

Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH)

-

Test formulation with this compound

-

Placebo/vehicle control formulation

-

Volunteer subjects with dry skin (baseline skin capacitance < 40 a.u.)

-

Controlled environment room (20-22°C, 40-60% relative humidity)

Procedure:

-

Subject Acclimatization: Subjects rest in the controlled environment room for at least 20 minutes before measurements.

-

Baseline Measurement:

-

Define test areas on the volar forearm of each subject.

-

Perform baseline skin capacitance measurements using the Corneometer®. Take at least three readings per test area and calculate the average.

-

-

Product Application:

-

Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the control formulation to their respective, randomized test areas.

-

-

Post-Application Measurements:

-

Measure skin capacitance at predefined time points (e.g., 1, 2, 4, and 8 hours post-application for short-term effects, and after 2 and 4 weeks of daily application for long-term effects).

-

-

Data Analysis:

-

Calculate the mean and standard deviation of skin capacitance values for each formulation at each time point.

-

Perform statistical analysis (e.g., paired t-test or ANOVA) to compare the changes in skin hydration between the test and control groups.

-

References

- 1. Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application: A Randomized Clinical Experiment | MDPI [mdpi.com]

- 7. Evaluation of a Pseudoceramide Moisturizer in Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a Pseudoceramide Moisturizer in Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anti-inflammatory Assays for N-Stearoyl-seryl-proline ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid derivative with potential therapeutic applications. Its unique structure, combining a fatty acid (stearic acid) with a dipeptide (seryl-proline ethyl ester), suggests possible modulation of inflammatory pathways. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound. The assays are designed to investigate its effects on key inflammatory mediators and signaling pathways, providing a comprehensive profile of its potential as an anti-inflammatory agent.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables present hypothetical data for this compound in key anti-inflammatory assays. These tables are for illustrative purposes to guide data presentation.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) | Cell Viability (%) |

| 1 | 15.2 ± 2.1 | \multirow{5}{*}{22.5} | 98.5 ± 1.5 |

| 5 | 28.9 ± 3.5 | 97.2 ± 2.3 | |

| 10 | 45.8 ± 4.2 | 95.6 ± 3.1 | |

| 25 | 55.1 ± 3.9 | 92.4 ± 2.8 | |

| 50 | 72.3 ± 5.1 | 88.9 ± 3.5 | |

| 100 | 85.6 ± 4.7 | 85.1 ± 4.0 | |

| Dexamethasone (1 µM) | 92.5 ± 3.3 | N/A | 96.3 ± 2.9 |

Data are presented as mean ± SD (n=3). IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Human PBMCs

| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 12.8 ± 1.9 | 10.5 ± 2.2 |

| 10 | 42.5 ± 3.8 | 38.9 ± 4.1 |

| 50 | 68.7 ± 5.2 | 65.4 ± 5.5 |

| IC₅₀ (µM) | 18.9 | 21.2 |

Data are presented as mean ± SD (n=3). Cytokine levels were measured by ELISA.

Table 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

| Compound Concentration (µM) | COX-2 Inhibition (%) | COX-1 Inhibition (%) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| 0.1 | 8.5 ± 1.5 | 2.1 ± 0.8 | \multirow{6}{*}{>25} |

| 1 | 25.4 ± 3.1 | 5.8 ± 1.2 | |

| 10 | 58.2 ± 4.5 | 15.2 ± 2.5 | |

| 50 | 85.1 ± 6.2 | 30.7 ± 3.9 | |

| IC₅₀ (µM) | 8.5 | >200 | |

| Celecoxib (1 µM) | 95.2 ± 3.7 | 10.1 ± 2.1 | N/A |

Data are presented as mean ± SD (n=3). A higher selectivity index indicates greater selectivity for COX-2.

Table 4: Inhibition of NF-κB Activation in HEK293/NF-κB Reporter Cells

| Compound Concentration (µM) | NF-κB Inhibition (%) | IC₅₀ (µM) |

| 1 | 10.3 ± 2.5 | \multirow{4}{*}{15.8} |

| 5 | 25.9 ± 3.8 | |

| 10 | 48.2 ± 4.1 | |

| 25 | 65.7 ± 5.3 | |

| 50 | 82.1 ± 6.0 | |

| BAY 11-7082 (10 µM) | 90.5 ± 4.8 | N/A |

Data are presented as mean ± SD (n=3). Inhibition was measured by luciferase reporter assay.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.

-

Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Workflow for the Nitric Oxide (NO) Inhibition Assay.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Principle: This assay determines the effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or a suitable cell line. Cytokine levels in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium with 10% FBS.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of each cytokine compared to the LPS-stimulated control and determine the IC₅₀ values.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This cell-free enzymatic assay measures the ability of this compound to directly inhibit the activity of the COX-2 enzyme.[1][2] The assay quantifies the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then detected colorimetrically. A parallel assay with COX-1 is run to determine the selectivity of the compound.[1]

Methodology:

-

Reagent Preparation: Prepare all reagents provided in a commercial COX inhibitor screening assay kit.

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add either human recombinant COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add arachidonic acid (substrate) to all wells to start the enzymatic reaction.

-

Detection: After a specified incubation time (e.g., 2 minutes), add a chromogenic substrate that reacts with the prostaglandin product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the compound. Determine the IC₅₀ values and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Simplified COX-1 and COX-2 Signaling Pathway.

NF-κB Activation Reporter Assay

Principle: This assay assesses the ability of this compound to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][4] It utilizes a stable cell line (e.g., HEK293) containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Inhibition of the pathway is measured as a decrease in reporter gene activity.[3]

Methodology:

-

Cell Culture: Culture HEK293/NF-κB-luciferase reporter cells in appropriate media.

-

Cell Seeding: Seed cells in a white, clear-bottom 96-well plate and allow them to attach.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

-

Pathway Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS, for 6-8 hours.

-

Lysis and Luciferase Assay:

-

Remove the media and wash the cells with PBS.

-

Lyse the cells using a luciferase lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage inhibition of NF-κB activation relative to the TNF-α/LPS-stimulated control and determine the IC₅₀ value.

Canonical NF-κB Signaling Pathway.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. athmicbiotech.com [athmicbiotech.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Stearoyl-seryl-proline ethyl ester in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction